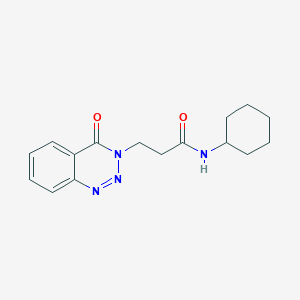

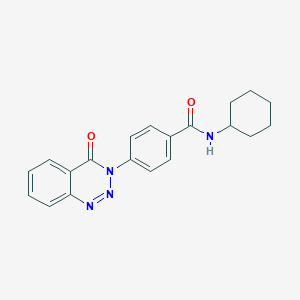

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

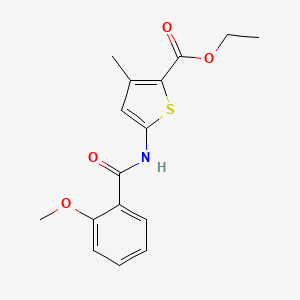

“N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide” is a complex organic compound. It contains a benzotriazinone ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including drug development .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. For example, the benzotriazinone ring could potentially undergo various chemical reactions .科学的研究の応用

Peptide Synthesis and Racemization Suppression

- Use Cases :

- Macrocyclic Polyamine Derivatives : TBTU facilitates the synthesis of macrocyclic polyamine derivatives with varying linker lengths .

- Amino Acid Active Esters : TBTU is employed in the preparation of amino acid active esters, which act as self-indicating building blocks in solid-phase peptide synthesis .

Hematoregulatory Nonapeptide Synthesis

- Use Case : The efficient coupling of amino acids using TBTU ensures high yields and minimal racemization during peptide assembly .

Anticancer and Hh Signaling Cascade Research

- Use Case : Some TBTU-based compounds exhibit promising activity against topoisomerase II alpha and Hh pathway components .

Color Indicator in Solid-Phase Peptide Synthesis

GPR139 Agonists for Disease Treatment

作用機序

Target of Action

The primary target of N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, also known as Oprea1_639133 or F0916-6838, is the GPR139 receptor . GPR139 is a G-protein coupled receptor that is expressed in various tissues and is associated with several physiological processes.

Mode of Action

N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide acts as an agonist of the GPR139 receptor This means that it binds to this receptor and activates it, leading to a series of intracellular events

特性

IUPAC Name |

N-cyclohexyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15(17-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)18-19-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKDEBFSGNYYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)